molecular formula C22H22N6O7S2 B3333380 Ceftazidime anhydrous, (E)- CAS No. 97148-38-4

Ceftazidime anhydrous, (E)-

Cat. No.: B3333380
CAS No.: 97148-38-4
M. Wt: 546.6 g/mol
InChI Key: ORFOPKXBNMVMKC-DWVKKRMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftazidime anhydrous, (E)-, is a third-generation cephalosporin antibiotic characterized by its broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Its chemical structure, (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetamido)-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate, includes a β-lactam ring critical for inhibiting penicillin-binding proteins (PBPs) and disrupting bacterial cell wall synthesis . The (E)-configuration refers to the oxyimino group’s stereochemistry, which enhances stability against β-lactamases . Ceftazidime is commonly formulated with sodium carbonate for intravenous administration and exhibits stability in reconstituted solutions at 4–30°C for up to 7 days .

Properties

CAS No.

97148-38-4

Molecular Formula

C22H22N6O7S2

Molecular Weight

546.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1

InChI Key

ORFOPKXBNMVMKC-DWVKKRMSSA-N

SMILES

[H+].CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Isomeric SMILES

[H+].CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

Canonical SMILES

[H+].CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]

physical_description

Solid

solubility

5.73e-03 g/L

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ceftazidime is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of ceftazidime involves large-scale fermentation processes to produce the precursor 7-aminocephalosporanic acid, followed by chemical synthesis steps to introduce the desired side chains . The final product is purified through crystallization and filtration processes to obtain ceftazidime anhydrous in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ceftazidime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ceftazidime include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of ceftazidime include various degradation products, which can be identified and quantified using chromatographic techniques .

Scientific Research Applications

Antibacterial Activity

Ceftazidime is primarily utilized for its bactericidal properties against Gram-negative bacteria, including Pseudomonas aeruginosa , which poses significant challenges in clinical settings due to its resistance mechanisms. The drug's efficacy has been demonstrated in treating:

  • Lower respiratory tract infections
  • Skin and skin structure infections
  • Urinary tract infections
  • Bacterial meningitis

Case Study: Ceftazidime in Meningitis Treatment

Ceftazidime has been successfully used in cases of meningitis caused by Pseudomonas aeruginosa and Streptococcus pneumoniae. In a limited number of clinical cases, it has shown effectiveness in managing these severe infections, highlighting its role as a critical therapeutic agent in neuroinfectious diseases .

Nanoparticle Formulation for Enhanced Delivery

Recent research has focused on enhancing the delivery of Ceftazidime through innovative formulations, such as nanoparticles. A study engineered chitosan-ceftazidime nanoparticles (CSCE) that effectively penetrate bacterial biofilms and eradicate Pseudomonas aeruginosa infections. These nanoparticles exhibited:

  • Size: Approximately 40 nm in diameter
  • Biocompatibility: High dispersity and safety profile
  • Release Mechanism: pH-responsive release of Ceftazidime, maximizing therapeutic impact in acidic environments typical of biofilms

The study concluded that CSCE nanoparticles could serve as an effective drug delivery system, particularly beneficial for immunocompromised patients facing refractory infections .

Pharmacokinetics and Dosage

Ceftazidime's pharmacokinetics are crucial for optimizing its therapeutic use. The drug is primarily renally excreted, necessitating dosage adjustments in patients with renal impairment to avoid toxicity. Key pharmacokinetic parameters include:

Dose (mg)Serum Concentration at 1 hr (mcg/mL)Half-Life (hrs)
500251.9
1000391.9
2000751.9

This table illustrates the relationship between dosage and serum concentration, emphasizing the need for careful monitoring during treatment to prevent adverse effects such as seizures or encephalopathy in susceptible populations .

Resistance Management

The emergence of antibiotic resistance is a significant concern in treating bacterial infections. Ceftazidime's use can lead to the development of resistant strains; thus, it is often used in combination with other antibiotics to enhance efficacy and combat resistance. Periodic susceptibility testing is recommended to guide therapy choices effectively .

Adverse Effects and Safety Profile

While Ceftazidime is generally well-tolerated, adverse effects can occur, including:

  • Hypersensitivity reactions: Rash, pruritus
  • Gastrointestinal symptoms: Diarrhea, nausea
  • Central nervous system effects: Headache, seizures (particularly in renal impairment)

Monitoring for these effects is essential during treatment, especially in patients with pre-existing conditions that may exacerbate these risks .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ceftazidime with Key Cephalosporins

Compound Key Structural Features β-Lactamase Stability Notable Targets
Ceftazidime Pyridinium methyl group, aminothiazole Moderate P. aeruginosa, Enterobacteriaceae
Cefiderocol Catechol siderophore moiety High Carbapenem-resistant pathogens
Cefepime Quaternary ammonium moiety High Enterobacter spp., P. aeruginosa
Ceftriaxone Aminothiazole, methoxyimino group Moderate Neisseria meningitidis

Antimicrobial Spectrum and Resistance Profiles

Ceftazidime’s spectrum covers P. aeruginosa, Enterobacter spp., and Haemophilus influenzae. However, resistance has risen significantly in certain pathogens:

  • Pseudomonas aeruginosa: Resistance increased from 10% to 37% between 1985–1987 due to chromosomal β-lactamases (e.g., AmpC) .
  • Enterobacter cloacae: Resistance rates exceed 79–91% due to constitutive AmpC expression .
  • Comparators: Cefepime: Retains activity against Enterobacter spp. (resistance rates <20%) due to stability against AmpC . Ceftriaxone: Less effective against P. aeruginosa but superior for Streptococcus pneumoniae .

Table 2: Resistance Rates of Third-Generation Cephalosporins (1985–1987)

Pathogen Ceftazidime Cefoperazone Ceftriaxone Cefotaxime
P. aeruginosa 37% 46%
Enterobacter spp. 79–91% 84%
K. pneumoniae 15% 10% 12% 8%

Pharmacokinetics and Stability

  • Plasma/Brain Penetration : Ceftazidime achieves therapeutic concentrations in brain tissue under isoflurane anesthesia, with inter-day precision of 5.0–10.4% in plasma .
  • Stability : Reconstituted solutions remain stable for 24 hours at 20–30°C, outperforming cefuroxime, which degrades faster under similar conditions .
  • Metabolism : Unlike cefditoren, ceftazidime undergoes minimal hepatic metabolism, relying on renal excretion (88% unchanged) .

Biological Activity

Ceftazidime anhydrous, a third-generation cephalosporin antibiotic, is widely utilized for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This article delves into the biological activity of Ceftazidime anhydrous, focusing on its mechanism of action, spectrum of activity, resistance mechanisms, pharmacokinetics, and clinical case studies that highlight its efficacy and safety.

Ceftazidime exerts its antibacterial effect primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the maintenance of bacterial cell wall integrity. This binding leads to lysis and death of susceptible bacteria. Ceftazidime remains effective against certain strains that produce beta-lactamases due to its structural stability against hydrolysis by these enzymes .

MechanismDescription
Bactericidal Activity Inhibition of cell wall synthesis leading to bacterial lysis
Target PBPs Interacts with PBPs such as PonA1, PonA2, and PbpA
Beta-lactamase Stability Retains activity against some beta-lactamase producing bacteria

Spectrum of Activity

Ceftazidime demonstrates significant activity against a variety of clinically relevant pathogens. It is particularly noted for its effectiveness against:

  • Gram-negative aerobes : Pseudomonas aeruginosa, Escherichia coli, Klebsiella spp., Enterobacter spp.
  • Gram-positive aerobes : Group B streptococci, Streptococcus pneumoniae

However, it has limited efficacy against anaerobes and is generally ineffective against Bacteroides spp. .

Table 2: Minimum Inhibitory Concentration (MIC) Data

PathogenMIC Range (µg/mL)
Escherichia coli0.015 – 512
Pseudomonas aeruginosa≤0.03 – 1024
Klebsiella pneumoniae0.5 – 64

Resistance Mechanisms

Resistance to Ceftazidime can arise through several mechanisms:

  • Beta-lactamase Production : Hydrolysis by extended-spectrum beta-lactamases (ESBLs) or AmpC beta-lactamases.
  • Alteration of PBPs : Changes in target sites reduce binding affinity.
  • Decreased Permeability : Alterations in outer membrane proteins limit drug entry into the bacterial cell .

Table 3: Resistance Mechanisms

MechanismDescription
Beta-lactamase Hydrolysis Enzymatic breakdown of the antibiotic
Altered PBPs Reduced binding due to structural changes
Decreased Permeability Impaired entry into the bacterial cell

Pharmacokinetics

Ceftazidime is primarily excreted via the kidneys, necessitating dosage adjustments in patients with renal impairment. The pharmacokinetic profile allows for effective dosing in various patient populations while minimizing adverse effects .

Table 4: Pharmacokinetic Parameters

ParameterValue
Volume of Distribution 0.2 L/kg
Half-life 1.5 – 2 hours
Clearance 0.08 L/h/kg

Case Study 1: Efficacy in Neutropenic Patients

In a clinical trial involving neutropenic patients with febrile episodes, Ceftazidime was administered as part of an empirical therapy regimen. Results indicated a significant reduction in fever and infection rates compared to historical controls .

Case Study 2: Treatment of Pseudomonas Infections

A cohort study assessing Ceftazidime's effectiveness against Pseudomonas aeruginosa infections demonstrated a high success rate (over 70%) in treating severe infections in immunocompromised patients. The study highlighted the importance of susceptibility testing prior to treatment initiation .

Adverse Effects and Considerations

While Ceftazidime is generally well-tolerated, potential adverse effects include:

  • Gastrointestinal disturbances (e.g., diarrhea)
  • Allergic reactions (e.g., rash, pruritus)
  • Neurological effects in cases of renal insufficiency (e.g., seizures) .

Table 5: Adverse Effects

Adverse EffectIncidence (%)
Diarrhea<2
Rash2
Seizures (in renal impairment)Varies

Q & A

Q. What analytical methods are recommended for assessing the purity of Ceftazidime anhydrous, (E)-?

High-performance liquid chromatography (HPLC) is the standard method for evaluating purity. For example, impurities are quantified by comparing peak areas of related substances (e.g., degradation products) to a reference standard. A sample solution (20 mg/mL) is analyzed under chromatographic conditions, with acceptance criteria specifying that individual impurities should not exceed 0.5% and total impurities ≤ 2.5% . UV spectrophotometry at 420 nm is also used to assess clarity and detect insoluble particulates in solutions prepared with phosphate buffers .

Q. How are solubility and stability optimized for Ceftazidime anhydrous in experimental formulations?

Ceftazidime anhydrous is slightly soluble in water and poorly soluble in acetonitrile/ethanol. Buffered solutions (e.g., disodium hydrogen phosphate/potassium dihydrogen phosphate) enhance stability by maintaining pH 5.8–7.7. Stability studies recommend storage below 25°C, protected from light, to prevent degradation (evidenced by darkening solutions without potency loss) .

Q. What pharmacopeial standards define the potency and identity of Ceftazidime anhydrous?

Potency is defined as 950–1020 mg/mg (anhydrous basis), validated via microbiological assays or titrimetric methods. Identity is confirmed using UV-Vis spectroscopy (λmax 255–259 nm) and infrared spectral matching against reference standards. Heavy metal limits are ≤20 ppm (Method 2) and arsenic ≤2 ppm (Method 3) .

Advanced Research Questions

Q. How can researchers validate quantitative methods for Ceftazidime anhydrous in complex matrices?

Method validation requires assessing linearity, accuracy, and precision. For example, in acidometric titrimetry, recovery studies involve spiking known concentrations (e.g., 2.5–10 mg/mL) into samples and comparing theoretical vs. measured values using 0.1 M NaOH titration (1 mL ≡ 54.658 mg ceftazidime). Linearity is confirmed via R² >0.99 over 50–150% of the target concentration . Non-aqueous titrimetry with 0.1 N HClO₄ in glacial acetic acid further validates robustness .

Q. What experimental designs are effective for studying β-lactamase-mediated resistance to Ceftazidime?

Use phenotypic confirmatory tests, such as the Combined Disc Diffusion Method. Isolates are cultured on Mueller-Hinton agar with ceftazidime (30 μg) and ceftazidime/clavulanic acid (30/10 μg) discs. ESBL production is confirmed if the inhibition zone increases by ≥5 mm with clavulanic acid. Genotypic methods (e.g., PCR for blaCTX-M, blaTEM) should supplement phenotypic data .

Q. How can data heterogeneity in meta-analyses of Ceftazidime clinical trials be addressed?

Quantify heterogeneity using I² (proportion of total variation due to between-study differences) and H (standardized χ² statistic). For example, I² >50% indicates substantial heterogeneity, necessitating random-effects models. Sensitivity analyses (e.g., excluding outlier studies) and subgroup analyses by infection type (cUTI, cIAI, NP) improve interpretability .

Q. What strategies improve the detection of degradation products in stability-indicating assays?

Reverse-phase HPLC with photodiode array detection (e.g., C18 column, mobile phase: phosphate buffer/acetonitrile) effectively separates ceftazidime from degradation products. Accelerated stability studies (40°C/75% RH for 6 months) identify major degradants, while mass spectrometry confirms structural changes .

Q. How does avibactam enhance the activity of Ceftazidime against multidrug-resistant pathogens?

Avibactam inhibits Ambler class A/C β-lactamases, restoring ceftazidime’s efficacy. In vitro checkerboard assays determine synergistic effects (FIC index ≤0.5). Clinical trials show ceftazidime-avibactam achieves 85% clinical cure rates in carbapenem-resistant infections, with MIC90 values ≤8 μg/mL for Pseudomonas aeruginosa .

Methodological Considerations

  • Data Contradictions : Conflicting MIC values across studies may arise from differences in bacterial inoculum size or testing conditions (e.g., cation-adjusted Mueller-Hinton broth vs. agar). Standardize protocols per CLSI/EUCAST guidelines .
  • Sample Preparation : Use carbon dioxide-free water for titrimetry to avoid pH shifts. For HPLC, filter samples (0.45 μm) to prevent column blockage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftazidime anhydrous, (E)-
Reactant of Route 2
Reactant of Route 2
Ceftazidime anhydrous, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.